molecular formula C13H16O3 B036296 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-31-6

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Cat. No. B036296
CAS RN: 80449-31-6
M. Wt: 220.26 g/mol
InChI Key: ODVKSTFPQDVPJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2,4-Dioxaspiro[5.5]undec-8-enes, including the 3-(2-furanyl) derivative, have been synthesized from the Diels-Alder adducts of butadiene and 2,3-dimethylbutadiene with acrolein. These compounds were found to be mixtures of diastereomers, which were separated and characterized using NMR spectroscopy (Bruns, Conrad, & Steigel, 1979).

Molecular Structure Analysis

  • The molecular structure of derivatives of 2,4-dioxaspiro[5.5]undec-8-ene was confirmed using X-ray crystallography in certain cases, elucidating the configuration and stereochemistry of these compounds (Baylis et al., 1993).

Chemical Reactions and Properties

  • Derivatives of 2,4-dioxaspiro[5.5]undec-8-ene have been shown to inhibit human immunodeficiency virus integrase in SAR studies, indicating potential biomedical applications. These studies demonstrated the importance of the undecane core and furan moiety for inhibitory activity (Shults et al., 2007).

Physical Properties Analysis

  • Detailed NMR spectroscopy was used to study the physical properties of compounds like 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, providing valuable information for the analysis of similar complex structures (Zhang et al., 2008).

Chemical Properties Analysis

  • The chemical properties of 2,4-dioxaspiro[5.5]undec-8-ene derivatives have been explored through various synthetic methods and crystal structure analyses. This includes the study of interactions such as C–H···O and π···π stacking in these compounds (Zeng, Li, & Guo, 2013).

Scientific Research Applications

HIV-1 Integrase Inhibitory Activity

2,4-Dioxaspiro[5.5]undec-8-ene derivatives have been synthesized and evaluated for their potential to inhibit HIV-1 integrase. These compounds demonstrate inhibition of both 3'-processing and strand transfer reactions catalyzed by HIV-1 integrase. Their moderate toxicity suggests the possibility for further development as therapeutic agents (Shults et al., 2007).

Stereochemistry and Synthesis

The synthesis and configurational assignment of diastereomeric 2,4-dioxaspiro[5.5]undec-8-enes have been explored, indicating that these compounds are usually obtained as mixtures of two diastereomers. Their distinct olfactory properties are noted, suggesting potential applications in fragrance or flavor industries (Bruns et al., 1979).

X-ray Crystal Structure Analysis

The structure of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones, a related compound, has been confirmed through X-ray crystallography. This structural information can be pivotal in understanding the chemical properties and potential applications of such compounds (Baylis et al., 1993).

Solid-Phase Synthesis Applications

4-Oxoheptanedioic acid, a compound related to 1,5-dioxaspiro[5.5] derivatives, has been utilized as a linker in the solid-phase synthesis of base-sensitive oligonucleotides. This demonstrates the potential of spiro compounds in the field of synthetic biology and drug development (Leisvuori et al., 2008).

Pheromone Activity

1,7-Dioxaspiro[5.5]undecane, a closely related compound, has been identified as a major component of the female sex attractant pheromone blend of certain insect species. This suggests potential applications in pest control and ecological studies (Haniotakis et al., 1986).

Analgesic Activity

Spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes have demonstrated significant analgesic activity in various assays. This suggests a potential avenue for the development of new pain-relieving medications (Cohen et al., 1978).

Crystal Structure and Thermodynamic Properties

The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative have been studied, providing valuable insights into the physical properties of these compounds, which can be crucial in their application in material science (Zeng et al., 2021).

Safety And Hazards

The safety information for “2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-” includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001247
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

CAS RN

80449-31-6, 80449-32-7, 80499-32-7
Record name Ulinastatin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypsin inhibitor (human urine urinastatin protein moiety)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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